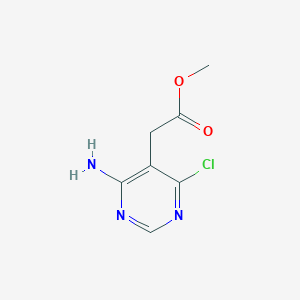

methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate

Description

Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a substituted pyrimidine ring with a 4-amino group, a 6-chloro substituent, and a methyl ester-linked acetate moiety at the 5-position. This compound belongs to a class of heterocyclic molecules with significant relevance in medicinal chemistry and synthetic organic chemistry. Pyrimidine derivatives are widely studied due to their structural similarity to nucleic acid bases and their utility as pharmacophores in drug discovery .

The compound’s synthetic accessibility via electrochemical cross-coupling reactions (e.g., coupling with aryl halides) has been explored, leveraging the reactivity of the 6-chloro substituent and the electron-donating 4-amino group.

Properties

IUPAC Name |

methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKBSALKUBZUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural motifs can inhibit specific protein kinases involved in cancer progression. For instance, pyrimidine derivatives have been explored for their ability to inhibit the activity of tyrosine kinases, which are crucial in many signaling pathways related to cancer cell proliferation and survival .

Enzyme Inhibition

The compound may act as an inhibitor or modulator of certain enzymes, which is critical in drug development. Its mechanism often involves binding to the active sites of enzymes, thereby altering their activity. This property has been documented in various studies focusing on enzyme interactions with pyrimidine derivatives .

Pharmacological Properties

Research indicates that methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate exhibits significant biological activities, including potential hypolipidemic effects. Similar compounds have demonstrated the ability to lower lipid levels and improve cholesterol profiles in animal models, suggesting that this compound may also possess such properties .

Agrochemicals

Pesticide Development

The structural characteristics of methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate make it a candidate for development as a pesticide or herbicide. Its reactivity and biological activity could be harnessed to create new agrochemical products that target specific pests or weeds effectively .

Chemical Synthesis

Reactivity and Synthesis

Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate can serve as an intermediate in the synthesis of more complex molecules. Its chemical structure allows for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthetic organic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate, a comparative analysis with structurally related pyrimidine derivatives is provided below.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Research Findings and Insights

Electron-Donating vs. Electron-Withdrawing Substituents: The 4-amino group in methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate enhances nucleophilicity at the 6-position, facilitating cross-coupling reactions with aryl halides. In contrast, dichloro analogs (e.g., methyl 2-(4,6-dichloropyrimidin-5-yl)acetate) exhibit reduced reactivity in such couplings due to stronger electron-withdrawing effects .

Steric and Electronic Effects on Bioactivity :

- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate demonstrates the importance of bulky alkyl groups (e.g., butyl) and the oxo group in conferring pharmacological activity, as seen in Proxymetacaine. The methyl ester in the target compound may offer similar metabolic stability but lacks the oxo group critical for receptor binding .

Role of Heteroatoms: The thioether and thietanyl ether groups in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduce steric bulk and sulfur-based hydrogen bonding, which can enhance antimicrobial properties. This contrasts with the chloro and amino groups in the target compound, which prioritize electronic modulation over direct biointeractions .

Synthetic Utility: Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate serves as a versatile scaffold for generating arylpyrimidines, while dichloro analogs are more suited for nucleophilic substitutions (e.g., with amines or alkoxides) due to their higher electrophilicity .

Biological Activity

Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is a compound with a pyrimidine ring that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate includes a methyl ester functional group attached to a chlorinated pyrimidine ring. The presence of the amino and chloro groups at specific positions on the pyrimidine ring contributes to its unique reactivity and potential biological interactions.

The biological activity of methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : By binding to certain receptors, it can modulate downstream signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Research has indicated that methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent against infections.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.15 |

| Staphylococcus aureus | 0.30 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines stimulated by lipopolysaccharides (LPS). This effect is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression.

Case Studies

- Antiviral Activity : A study evaluated the compound's effectiveness against HIV by measuring its ability to protect MT-4 cells from virus-induced cytopathic effects. The results indicated that methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate exhibited significant antiviral activity, with an IC50 value in the low micromolar range.

- Cancer Research : In cancer models, the compound was tested for its ability to inhibit tumor growth. It showed promising results in reducing tumor size in xenograft models when administered in combination with other chemotherapeutic agents.

Comparative Analysis

When compared to similar compounds, such as methyl 2-(2-chloropyrimidin-4-yl)acetate and methyl 2-(6-chloropyrimidin-4-yl)acetate, methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate exhibits distinct biological profiles due to its unique substitution pattern on the pyrimidine ring. This specificity enhances its potential utility in targeted therapies.

| Compound | Biological Activity |

|---|---|

| Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate | Antimicrobial, Anti-inflammatory |

| Methyl 2-(2-chloropyrimidin-4-yl)acetate | Moderate Antimicrobial |

| Methyl 2-(6-chloropyrimidin-4-yl)acetate | Limited Biological Activity |

Q & A

Q. Table 1: Representative Reaction Parameters

| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF, 100°C | 75 | 95 | |

| Amination | NH₄OAc, EtOH, reflux | 68 | 90 |

Advanced: How can contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved during characterization?

Methodological Answer:

Discrepancies in spectroscopic data often arise from tautomerism, solvate formation, or impurities. For example:

- NMR Analysis : The amino and chloro groups on the pyrimidine ring may cause unexpected splitting due to hydrogen bonding or dynamic exchange. Use deuterated DMSO or D₂O exchange experiments to identify labile protons .

- Mass Spectrometry (MS) : Adducts (e.g., [M+Na]⁺) or in-source fragmentation can mimic molecular ions. High-resolution MS (HRMS) and tandem MS (MS/MS) are critical to confirm the molecular formula .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in mixed solvents (e.g., CHCl₃/MeOH) .

Basic: What environmental stability parameters should be evaluated for this compound in ecological risk assessments?

Methodological Answer:

Adopt the framework from (Project INCHEMBIOL) to assess:

Q. Table 2: Key Stability Parameters

| Parameter | Test Condition | Analytical Method | Reference |

|---|---|---|---|

| Hydrolysis | 50°C, pH 7 | HPLC-UV | |

| Photolysis | UV 254 nm, 24h | LC-MS |

Advanced: How can in vitro models be designed to investigate the biological activity of this compound, given its structural analogs?

Methodological Answer:

Leverage insights from , where a 6-chloropyrimidine analog (HZ52) was studied as a 5-lipoxygenase inhibitor:

- Enzyme Assays : Use recombinant human 5-lipoxygenase (IC₅₀ determination via UV-Vis monitoring at 234 nm for leukotriene B₄).

- Cell-Based Models : Test in polymorphonuclear leukocytes (PMNs) for anti-inflammatory activity (e.g., inhibition of LTB₄ release via ELISA) .

- Structure-Activity Relationships (SAR) : Modify the ester group (e.g., replace methyl with ethyl) and compare potency .

Basic: What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 230.1 → 184.1 (quantifier) and 230.1 → 156.0 (qualifier) .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates .

Advanced: How should experimental designs be structured to address conflicting data in structure-property relationship studies?

Methodological Answer:

Follow ’s methodological framework:

- Hypothesis Testing : Compare computational predictions (e.g., DFT for electron distribution) with experimental logP and pKa values .

- Multivariate Analysis : Use Design of Experiments (DoE) to test variables (e.g., substituent effects on solubility).

- Controlled Replicates : Include ≥3 independent syntheses and analyses to identify systematic vs. random errors .

Advanced: What mechanistic studies can elucidate the compound’s role in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect metastable intermediates in amination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.